

Azido-PEG11-Azide molecular weight and spacer arm length

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Azido-PEG11-Azide

Cat. No.: B1529111 Get Quote

An In-depth Technical Guide to Azido-PEG11-Azide

For researchers, chemists, and professionals in drug development, polyethylene glycol (PEG) linkers are indispensable tools for bioconjugation, drug delivery, and the development of complex therapeutic modalities. Among these, **Azido-PEG11-Azide** stands out as a versatile, homobifunctional crosslinker. This guide provides a comprehensive overview of its physicochemical properties, core applications, and generalized experimental protocols.

Physicochemical Properties and Structural Data

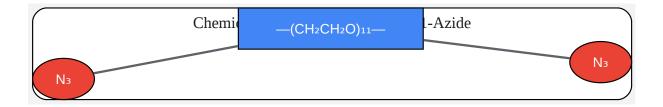
Azido-PEG11-Azide is a monodisperse PEG linker, meaning it has a precisely defined length and molecular weight, which is critical for reproducibility in research and GMP manufacturing. [1] It is characterized by two terminal azide (N₃) groups, which are highly reactive in specific bioorthogonal reactions. The hydrophilic PEG spacer enhances the aqueous solubility of the molecules it crosslinks.[2][3]

The core quantitative data for **Azido-PEG11-Azide** is summarized in the table below.



Property	Value	Source(s)
Molecular Weight	596.68 g/mol	[4]
Molecular Formula	C24H48N6O11	[4]
CAS Number	1392284-57-9	
Purity	>95% - 98%	_
Spacer Arm Length	~49.3 Å (Calculated)	_

Note on Spacer Arm Length Calculation: The spacer arm length is estimated based on data for similar PEG linkers, where linkers with 2 and 24 PEG units have lengths of 17.6 Å and 95.2 Å, respectively. A linear extrapolation yields an approximate length of 49.3 Å for the 11-unit PEG chain.



Click to download full resolution via product page

Figure 1: Simplified structure of **Azido-PEG11-Azide**.

Core Applications & Methodologies

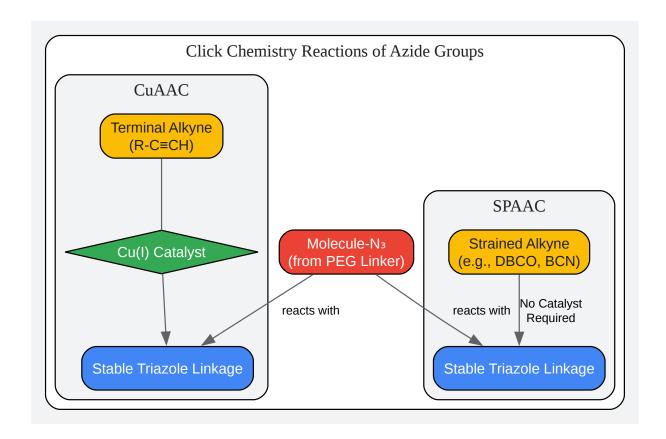
The dual azide functionality of **Azido-PEG11-Azide** makes it an ideal linker for applications requiring the conjugation of two molecular entities via "click chemistry." This bioorthogonal reaction is known for its high efficiency, specificity, and biocompatibility.

1. Click Chemistry Crosslinking

The terminal azide groups can react with molecules containing alkyne groups to form a stable triazole linkage. This reaction can be performed under two primary conditions:



- Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This highly efficient reaction involves the use of a copper (I) catalyst to join a terminal alkyne with an azide.
- Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): For applications where copper
 cytotoxicity is a concern (e.g., in living systems), the azide groups can react with strained
 cyclooctynes, such as Dibenzocyclooctyne (DBCO) or Bicyclononyne (BCN), without the
 need for a catalyst.



Click to download full resolution via product page

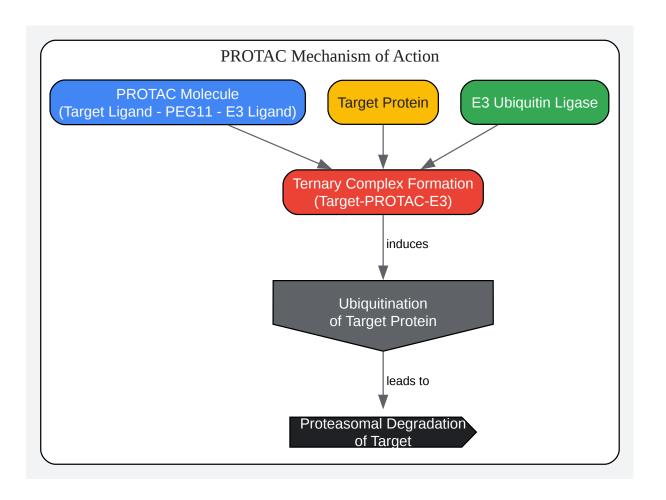
Figure 2: Reaction pathways for Azido-PEG11-Azide.

2. PROTAC Development

Azido-PEG11-Azide is widely used as a linker in the synthesis of Proteolysis-Targeting Chimeras (PROTACs). A PROTAC is a heterobifunctional molecule that typically consists of a ligand for a target protein and a ligand for an E3 ubiquitin ligase, joined by a linker. The PEG11 spacer provides the necessary length and flexibility for the PROTAC to induce the formation of



a stable ternary complex between the target protein and the E3 ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.



Click to download full resolution via product page

Figure 3: Role of PEG linkers in the PROTAC mechanism.

Experimental Protocols

The following provides a generalized workflow for a bioconjugation reaction using **Azido-PEG11-Azide** and an alkyne-functionalized protein via CuAAC.

Materials:

- Azido-PEG11-Azide
- Alkyne-functionalized protein in a non-amine-containing buffer (e.g., PBS, pH 7.4)



- Anhydrous solvent (e.g., DMSO or DMF)
- Copper (II) Sulfate (CuSO₄) solution
- Reducing agent solution (e.g., Sodium Ascorbate)
- Purification system (e.g., size-exclusion chromatography or dialysis)

Protocol:

- Reagent Preparation:
 - Equilibrate the vial of Azido-PEG11-Azide to room temperature before opening.
 - Prepare a stock solution (e.g., 10 mM) of Azido-PEG11-Azide by dissolving it in anhydrous DMSO or DMF. This should be done immediately before use to minimize hydrolysis.
- Reaction Setup:
 - In a reaction vessel, add the alkyne-functionalized protein solution.
 - Add the desired molar excess of the Azido-PEG11-Azide stock solution to the protein solution. A 20 to 50-fold molar excess is a common starting point for optimization.
 - Add the Copper (II) Sulfate solution to a final concentration of ~1 mM.
 - Initiate the reaction by adding the reducing agent (e.g., Sodium Ascorbate) to a final concentration of ~5 mM. The ascorbate reduces Cu(II) to the active Cu(I) in situ.
- Incubation:
 - Incubate the reaction mixture at room temperature for 1-4 hours. The reaction can also be performed at 4°C for a longer duration if the protein is unstable. Gentle mixing is recommended.
- Purification:





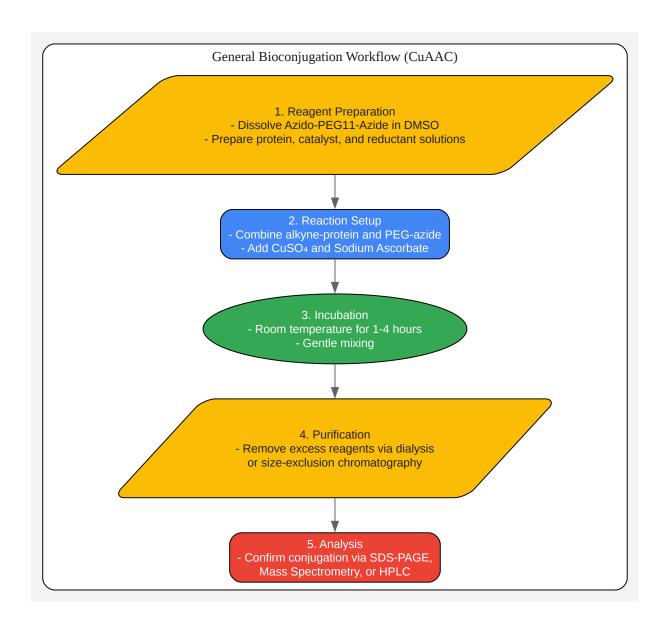


- Remove unreacted crosslinker and catalyst byproducts from the conjugated protein.
- For reaction volumes from 0.1 mL to 30 mL, dialysis cassettes are effective.
- Alternatively, size-exclusion chromatography (e.g., Zeba Spin Desalting Columns) can be used for rapid buffer exchange and purification.

Analysis:

 Confirm the successful conjugation using analytical techniques such as SDS-PAGE (which will show a shift in molecular weight), mass spectrometry, or HPLC.





Click to download full resolution via product page

Figure 4: Experimental workflow for protein labeling.



Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Azido-PEG11-azide, 1392284-57-9 | BroadPharm [broadpharm.com]
- 2. Azido-PEG11-amine, 1800414-71-4 | BroadPharm [broadpharm.com]
- 3. Bromo-PEG11-azide, 2098982-00-2 | BroadPharm [broadpharm.com]
- 4. chempep.com [chempep.com]
- To cite this document: BenchChem. [Azido-PEG11-Azide molecular weight and spacer arm length]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1529111#azido-peg11-azide-molecular-weight-and-spacer-arm-length]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com